Cas no 93-97-0 (Benzoic anhydride)

Benzoic anhydride structure
Benzoic anhydride structure
Nombre del producto:Benzoic anhydride
Número CAS:93-97-0
MF:C14H10O3
Megavatios:226.227404117584
MDL:MFCD00003073
CID:34723
PubChem ID:7167

Benzoic anhydride Propiedades químicas y físicas

Nombre e identificación

    • Benzoic anhydride
    • benzoyl benzoate
    • Benzoic acid, anhydride (9CI)
    • Benzoic anhydride (8CI)
    • Benzoyl anhydride
    • Bis(phenylcarbonyl)ether
    • NSC 37116
    • Benzoic anhydride,98%
    • MDL: MFCD00003073
    • Renchi: 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
    • Clave inchi: CHIHQLCVLOXUJW-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O
    • Brn: 516726

Atributos calculados

  • Calidad precisa: 226.06300
  • Masa isotópica única: 226.062994
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 245
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 43.4

Propiedades experimentales

  • Color / forma: White prismatic crystals. Sensitive to moisture.
  • Denso: 1.199 g/mL at 25 °C(lit.)
  • Punto de fusión: 38-42 °C (lit.)
  • Punto de ebullición: 158°C/1mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: nD15 1.57665
  • Disolución: 0.01g/l (experimental)
  • Coeficiente de distribución del agua: 0.01 g/L
  • PSA: 43.37000
  • Logp: 2.68380
  • Merck: 1092
  • Sensibilidad: Moisture Sensitive
  • FEMA: 2684
  • Disolución: Soluble in ethanol, chloroform, acetone, ethyl acetate, benzene, toluene, xylene, ether, glacial acetic acid and acetic anhydride, slightly soluble in petroleum ether, almost insoluble in water. It is stable in aqueous solution and cold alkaline solution.

Benzoic anhydride Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Promover:warning
  • Palabra de señal:Danger
  • Instrucciones de peligro: H315,H318,H335
  • Declaración de advertencia: P261,P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 37/38-41
  • Instrucciones de Seguridad: S26-S39-S37/39
  • Código F de la marca fuka:10-21
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • TSCA:Yes
  • Condiciones de almacenamiento:0-10°C
  • Período de Seguridad:5.1
  • Categoría de embalaje:I; II; III

Benzoic anhydride Datos Aduaneros

  • Código HS:4002191900
  • Datos Aduaneros:

    China Customs Code:

    4002191900

Benzoic anhydride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A253041-500g
Benzoic anhydride
93-97-0 95%
500g
$34.0 2025-02-21
Enamine
EN300-19689-0.5g
benzoyl benzoate
93-97-0 93%
0.5g
$21.0 2023-11-13
Enamine
EN300-19689-5.0g
benzoyl benzoate
93-97-0 93%
5.0g
$29.0 2023-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BE818-500g
Benzoic anhydride
93-97-0 98%
500g
¥373.0 2022-06-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD115833-100g
Benzoic anhydride
93-97-0 95%
100g
¥32.0 2024-04-17
abcr
AB109129-250 g
Benzoic anhydride, 98%; .
93-97-0 98%
250 g
€86.00 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14269-50g
Benzoic anhydride, 98%
93-97-0 98%
50g
¥246.00 2023-04-26
BAI LING WEI Technology Co., Ltd.
308434-100G
Benzoic anhydride, 98%
93-97-0 98%
100G
¥ 221 2022-04-26
Ambeed
A253041-25g
Benzoic anhydride
93-97-0 95%
25g
$5.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020043-100g
Benzoic anhydride
93-97-0 98%
100g
¥67 2024-05-20

Benzoic anhydride Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ;  20 min, 80 °C
Referencia
Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks
Pandey, Rampal ; Singh, Durgesh; Thakur, Neha; Raj, Krishna K., ACS Omega, 2021, 6(20), 13240-13259

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → 25 °C; 5 min, 25 °C
Referencia
Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3N
Phakhodee, Wong; Duangkamol, Chuthamat; Wangngae, Sirilak; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(3), 325-328

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Oxygen ,  Ozone Solvents: Dichloromethane
Referencia
Convenient synthesis of mixed anhydrides by the ozonolysis of oxazoles
Kashima, Choji; Hibi, Shigeki; Harada, Kazuo; Omote, Yoshimori, Journal of the Chemical Society, 1988, (3), 529-33

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Triethylamine ;  5 min, 0 °C
1.3 Reagents: Benzylamine ;  0 °C → rt; 10 min, rt
Referencia
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2
Wangngae, Sirilak; Duangkamol, Chuthamat; Pattarawarapan, Mookda; Phakhodee, Wong, RSC Advances, 2015, 5(33), 25789-25793

Synthetic Routes 5

Condiciones de reacción
Referencia
Usefulness of various solvents for the catalytic aldehyde synthesis from acid chlorides
Zetzsche, Fritz; Enderlin, Florian; Flutsch, Christian; Menzi, Ernest, Helvetica Chimica Acta, 1926, 9, 177-81

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pyridine ,  Methanesulfonyl chloride Solvents: Toluene ;  4 h, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate ,  1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ;  30 min, rt
Referencia
Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chloride
Cai, Yueqin; Zhang, Ying; Peng, Yanqing; Lu, Feng; Huang, Xinglong; et al, Journal of Combinatorial Chemistry, 2006, 8(5), 636-638

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ;  1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ;  0 °C; rt
Referencia
Anhydrides from aldehydes or alcohols via oxidative cross-coupling
Gaspa, Silvia; Amura, Ida; Porcheddu, Andrea; De Luca, Lidia, New Journal of Chemistry, 2017, 41(3), 931-939

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride ,  Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Referencia
Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reaction
Fife, Wilmer K.; Zhang, Zhi Dong, Tetrahedron Letters, 1986, 27(41), 4937-40

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ;  12 h, 25 - 30 °C
Referencia
Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysis
Konieczynska, Marlena D.; Dai, Chunhui; Stephenson, Corey R. J., Organic & Biomolecular Chemistry, 2012, 10(23), 4509-4511

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  2.5 h, 50 °C; 0.5 h, 50 °C
Referencia
An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMF
Chen, Zhiwei; Jiang, Ling; Su, Weike; Xu, Zhijun, Journal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Benzene ;  2 h, 100 °C
Referencia
Direct Access to α,β-Unsaturated Ketones via Rh/MgCl2-Mediated Acylation of Vinylsilanes
Deng, Xue-Zu; Chen, Zi-Yan; Song, Yang; Xue, Fei; Yamane, Motoki; et al, Journal of Organic Chemistry, 2021, 86(18), 12693-12704

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Referencia
Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides
Fife, Wilmer K.; et al, Tetrahedron Letters, 1986, 27(41), 4933-6

Synthetic Routes 13

Condiciones de reacción
1.1 Solvents: Toluene ;  100 atm, rt; 2 h, 260 - 270 °C
Referencia
Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides
Fukuoka, Shinsuke, Industrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ;  3 h, reflux
Referencia
Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstances
Jaszay, Zsuzsa M.; Petnehazy, Imre; Toke, Laszlo, Heteroatom Chemistry, 2004, 15(6), 447-450

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ;  25 °C; 24 h, 25 °C
Referencia
Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción
Referencia
Deoxygenation of amine N-oxides or C-nitroso compounds by dialkyl sulfoxylates
Kagami, Hiroaki; Motoki, Shinichi, Journal of Organic Chemistry, 1978, 43(6), 1267-8

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ;  0 °C
1.3 20 °C; 2 h, reflux
Referencia
Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden Racemisation
Spranitz, Peter; Soregi, Petra; Botlik, Bence Bela; Berta, Mate; Soos, Tibor, Synthesis, 2019, 51(5), 1263-1272

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → rt; 20 min, rt
Referencia
Ph3P-I2 mediated aryl esterification with a mechanistic insight
Phakhodee, Wong; Duangkamol, Chuthamat; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(19), 2087-2089

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Dabco ;  6 min, rt
Referencia
An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions
Hajipour, A. R.; Mazloumi, Gh., Synthetic Communications, 2002, 32(1), 23-30

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ;  1.5 h, rt
Referencia
Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and esters
Bartoli, Giuseppe; Bosco, Marcella; Carlone, Armando; Dalpozzo, Renato; Marcantoni, Enrico; et al, Synthesis, 2007, (22), 3489-3496

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
Referencia
A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazole
Kitagawa, Tokujiro; Kuroda, Hiroko; Sasaki, Hideaki, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5

Benzoic anhydride Raw materials

Benzoic anhydride Preparation Products

Benzoic anhydride Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-97-0)Benzoic anhydride
Número de pedido:sfd2962
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33
Precio ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-97-0)
Número de pedido:SFD1078
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:02
Precio ($):

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